![molecular formula C8H9N3O2 B12275265 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)-](/img/structure/B12275265.png)
2-Oxazolidinone, 3-(6-amino-3-pyridinyl)-
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Overview
Description
2-Oxazolidinone, 3-(6-amino-3-pyridinyl)-: is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is a derivative of oxazolidinone, which is known for its broad applications in medicinal chemistry. The presence of the 6-amino-3-pyridinyl group enhances its biological activity, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions:
[3 + 2] Coupling Reaction: One of the common methods for synthesizing 2-oxazolidinones involves the [3 + 2] coupling reaction of isocyanates with epoxides.
Non-Phosgene Routes: Another approach includes the ring-opening of aziridines by carbon dioxide (CO₂) and the one-pot reaction of primary amines with epoxides and CO₂.
Industrial Production Methods: Industrial production of 2-oxazolidinones often employs high-efficiency catalysts and optimized reaction conditions to achieve high yields. The use of environmentally friendly solvents and reagents is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
Oxazolidinones are known for their effectiveness against various microbial infections, particularly those caused by Gram-positive bacteria. The compound 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- has been studied for its potential to combat resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study demonstrated that oxazolidinones exhibit potent activity against a range of Gram-positive pathogens. The compound was shown to possess a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a treatment option for resistant infections .
- Another research highlighted the synthesis of various oxazolidinone derivatives, including the target compound, which were evaluated for their antibacterial properties against Staphylococcus aureus and Streptococcus pneumoniae. The derivatives displayed a broad spectrum of activity, with some compounds showing MIC values as low as 0.125 μg/mL .
-
Quorum-Sensing Inhibition :
- The compound has also been investigated for its ability to inhibit quorum sensing in Pseudomonas aeruginosa, a significant factor in biofilm formation and antibiotic resistance. A series of derivatives were synthesized and tested, with some demonstrating notable inhibition of quorum-sensing pathways, suggesting potential applications in treating biofilm-associated infections .
Therapeutic Applications
Beyond its antimicrobial properties, 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- has been explored for other therapeutic applications:
- Anthelmintic Activity : Recent studies have indicated that certain oxazolidinone derivatives can exhibit anthelmintic properties, making them candidates for treating parasitic infections .
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in preclinical models, suggesting potential applications in inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-oxazolidinone, 3-(6-amino-3-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. For instance, oxazolidinone derivatives like linezolid inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis .
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant bacterial strains.
3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives: These compounds have been synthesized and evaluated for their antibacterial activity, showing promising results in inhibiting biofilm formation and reducing drug resistance.
Uniqueness: 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to form hydrogen bonds and its higher metabolic stability make it a valuable scaffold in drug discovery .
Biological Activity
The compound 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- is part of a class of synthetic antibacterial agents known as oxazolidinones. This class has gained prominence due to its effectiveness against various Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Recent studies have highlighted not only the antibacterial properties of these compounds but also their potential in other therapeutic areas. This article reviews the biological activity of this specific compound, focusing on its antibacterial efficacy, structure-activity relationships, and other biological activities.
Antibacterial Properties
2-Oxazolidinones are primarily known for their role as antibiotics. The mechanism of action involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex necessary for translation .
Structure-Activity Relationship (SAR)
Research indicates that modifications in the chemical structure significantly influence the antibacterial potency of oxazolidinones. For instance, the introduction of various substituents on the pyridine ring can enhance activity against resistant strains . A study demonstrated that a novel derivative exhibited an eight-fold stronger inhibitory effect than linezolid against certain drug-resistant strains, with a minimum inhibitory concentration (MIC) value of 0.25 µg/mL .
Table 1: Antibacterial Activity of 2-Oxazolidinone Derivatives
Compound | MIC (µg/mL) | Bacterial Strains Tested | Notes |
---|---|---|---|
2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- | 0.25 | MRSA, Streptococcus pneumoniae | Stronger than linezolid |
3-(5-fluoropyridine-3-yl)-2-oxazolidinone | 0.125 | Drug-sensitive and -resistant Gram-positive bacteria | Effective against biofilm formation |
Linezolid | 2.0 | Various Gram-positive bacteria | Standard comparator |
Other Biological Activities
Beyond antibacterial effects, oxazolidinones have shown potential in other therapeutic areas:
- Antitumor Activity : Some derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy .
- Anti-inflammatory Effects : Certain compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Antiviral Potential : Initial studies indicate some oxazolidinone derivatives may possess antiviral activity, warranting further investigation .
Case Study 1: Synthesis and Evaluation of Derivatives
A recent study synthesized several derivatives of 2-oxazolidinone and evaluated their antibacterial activities. The results indicated that modifications at the C5 position significantly impacted both potency and selectivity against resistant strains. The most promising candidates showed MIC values lower than those of established antibiotics like linezolid .
In-depth mechanistic studies revealed that the binding affinity to the ribosomal subunit was enhanced by specific structural modifications. Molecular docking studies suggested that certain derivatives could fit more effectively into the ribosomal binding site compared to traditional oxazolidinones, leading to improved antibacterial efficacy .
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
3-(6-aminopyridin-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9N3O2/c9-7-2-1-6(5-10-7)11-3-4-13-8(11)12/h1-2,5H,3-4H2,(H2,9,10) |
InChI Key |
RVTAVCFAMLELRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CN=C(C=C2)N |
Origin of Product |
United States |
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